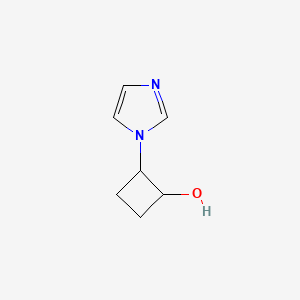
1-(1H-咪唑-1-基)环丁烷-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring and an imidazole group.
科学研究应用
2-(1H-imidazol-1-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(1H-imidazol-1-yl)cyclobutan-1-ol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
化学反应分析
Types of Reactions
2-(1H-imidazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions
Major Products Formed
作用机制
The mechanism of action of 2-(1H-imidazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of a cyclobutane ring.
1-((2-methyl-1H-imidazol-1-yl)methyl)cyclobutan-1-ol: Contains a methyl group on the imidazole ring.
1,2-bis((1H-imidazol-1-yl)methyl)benzene: Features two imidazole groups attached to a benzene ring.
Uniqueness
2-(1H-imidazol-1-yl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and an imidazole group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
生物活性
2-(1H-imidazol-1-yl)cyclobutan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the various biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-(1H-imidazol-1-yl)cyclobutan-1-ol is C7H10N2O, indicating it contains a cyclobutane ring and an imidazole moiety. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that 2-(1H-imidazol-1-yl)cyclobutan-1-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy of the compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 2-(1H-imidazol-1-yl)cyclobutan-1-ol have also been investigated. A study conducted on human cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. The following table summarizes the effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest | |
| A549 (lung cancer) | 25 | Inhibition of angiogenesis |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Several case studies have been published that explore the biological activity of related compounds in the imidazole family, providing context for understanding the activity of 2-(1H-imidazol-1-yl)cyclobutan-1-ol.
Case Study 1: Antifungal Activity
A series of imidazole derivatives were synthesized, including compounds structurally similar to 2-(1H-imidazol-1-yl)cyclobutan-1-ol. These derivatives exhibited varying degrees of antifungal activity against Candida species, with some achieving MIC values lower than those reported for traditional antifungal agents. This suggests that modifications to the imidazole structure can enhance biological activity .
Case Study 2: Cancer Treatment
In a preclinical study, a related imidazole derivative demonstrated significant tumor reduction in xenograft models. The study indicated that the compound inhibited tumor growth through multiple pathways, including apoptosis induction and inhibition of metastasis .
属性
IUPAC Name |
2-imidazol-1-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULLMCUBBDAMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














